n,n,n',n'-Tetrakis(2-hydroxyethyl)adipamide

描述

Molecular Architecture and Functional Group Analysis

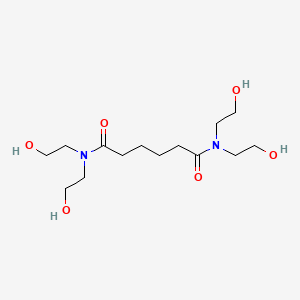

N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide (IUPAC name: N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide) is a symmetric diamide derivative with a linear aliphatic backbone. Its molecular formula, C₁₄H₂₈N₂O₆ , reflects a 14-carbon structure comprising:

- A hexanediamide core (adipamide: -NH-C(=O)-(CH₂)₄-C(=O)-NH-)

- Four 2-hydroxyethyl groups (-CH₂CH₂OH) bonded to the terminal nitrogen atoms.

The compound’s SMILES notation (O=C(N(CCO)CCO)CCCCC(=O)N(CCO)CCO) and InChIKey (OKRNLSUTBJUVKA-UHFFFAOYSA-N) confirm its topology. Key functional groups include:

- Amide groups : Two planar -C(=O)-NH- moieties critical for hydrogen bonding.

- Hydroxyl groups : Four -OH groups enabling solubility in polar solvents.

Table 1: Molecular Descriptors

| Property | Value/Description | Source |

|---|---|---|

| Molecular weight | 320.38 g/mol | |

| Density | 1.239 g/cm³ | |

| Topological polar surface area | 121.54 Ų | |

| Rotatable bonds | 13 |

The amide backbone adopts a trans configuration, minimizing steric hindrance between carbonyl oxygen atoms. The hydroxyethyl groups exhibit free rotation around C-N and C-O bonds, contributing to conformational flexibility.

属性

IUPAC Name |

N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O6/c17-9-5-15(6-10-18)13(21)3-1-2-4-14(22)16(7-11-19)8-12-20/h17-20H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRNLSUTBJUVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)N(CCO)CCO)CC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212726 | |

| Record name | N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6334-25-4 | |

| Record name | N1,N1,N6,N6-Tetrakis(2-hydroxyethyl)hexanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6334-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,N',N'-TETRAKIS(2-HYDROXYETHYL)ADIPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RNP0P8G1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Raw Materials

- Dimethyl Adipate : Serves as the primary starting material.

- Diethanolamine : Reacts with dimethyl adipate to introduce hydroxyethyl groups.

- Catalysts : Solid alkali is often used to accelerate the reaction.

Synthesis Process

The preparation can be divided into several key steps:

Step 1: Reaction Setup

Dimethyl adipate is heated in a reactor equipped with a reflux distillation condenser. The temperature is raised to 90-100 °C under alkaline conditions.Step 2: Addition of Diethanolamine

Diethanolamine is added dropwise to the heated mixture of dimethyl adipate. The molar ratio typically ranges from 1:2 to 1:2.5 (dimethyl adipate to diethanolamine).Step 3: Methyl Alcohol Collection

During the reaction, methyl alcohol is generated and collected, while maintaining the temperature and pressure conditions for optimal reaction efficiency.Step 4: Cooling and Crystallization

After several hours of reaction (usually 3-5 hours), the mixture is cooled to around 60 °C. Pure methanol is added, and the mixture is further cooled to 0-5 °C to facilitate crystallization of N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide.Step 5: Filtration and Drying

The resulting white crystals are filtered out, yielding the final product, which can be dried for further use.

Yield and Purity

The described method can achieve a yield exceeding 80% and purity above 99%, making it suitable for industrial applications.

| Step | Description | Conditions |

|---|---|---|

| Step 1 | Heating dimethyl adipate | 90-100 °C |

| Step 2 | Adding diethanolamine | Molar ratio of 1:2 - 1:2.5 |

| Step 3 | Collecting methyl alcohol | Under reflux |

| Step 4 | Cooling for crystallization | To 0-5 °C |

| Step 5 | Filtration of crystals | Drying required |

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process emphasizes:

- Recycling of Methanol : Enhances yield and reduces waste.

- Scalability : Designed for easy adaptation to larger production volumes.

- Safety Measures : Handling of chemicals under controlled environments to minimize risks associated with high temperatures and reactive substances.

This compound has diverse applications due to its unique properties:

- Polymer Chemistry : Acts as a monomer in creating polymers, particularly in UV-cross-linkable systems.

- Materials Science : Used in resins, surfactants, and plasticizers.

- Biomedical Applications : Involved in synthesizing shape memory polyurethane foams for medical devices.

- Catalysis : Functions as a chelating agent in metal-based catalysts.

化学反应分析

Types of Reactions: N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines or alcohols .

科学研究应用

Polymer Chemistry

N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide serves as a monomer in the synthesis of polymers and copolymers. It is particularly valuable in creating UV-cross-linkable polyurethane polymers, which are used for their durability and flexibility in various applications.

Materials Science

This compound is employed in the production of:

- Resins : Used in coatings and adhesives due to their strong bonding properties.

- Surfactants : Enhancing the properties of detergents and emulsifiers.

- Plasticizers : Improving the flexibility and processability of plastics.

Biomedical Applications

This compound is utilized in the development of shape memory polyurethane foams, which are crucial for biomedical devices such as:

- Vascular Stents : Providing support within blood vessels.

- Neuronal Electrodes : Facilitating communication between neural tissues and electronic devices.

Catalysis

The compound acts as a chelating agent in the preparation of metal-based catalysts. This property is advantageous for various chemical reactions, enhancing efficiency and selectivity.

Biochemical Properties

This compound plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. This characteristic allows it to interact with enzymes and proteins, facilitating various biochemical processes.

Cellular Effects

The compound influences cellular processes, including:

- Modulating cell signaling pathways.

- Altering gene expression.

- Affecting cellular metabolism by interacting with metabolic enzymes.

Case Study 1: Polymer Coatings

Research has demonstrated that this compound can be utilized to develop amorphous polyamide coatings. Its symmetrical structure enables multiple hydrogen bonding interactions, enhancing the cohesive strength and barrier properties of the polymer.

Case Study 2: Biomedical Device Development

In a study focused on biomedical applications, this compound was incorporated into shape memory polyurethane foams. These foams exhibited favorable mechanical properties and biocompatibility, making them suitable for use in vascular stents and other medical devices.

Feasible Synthetic Routes

The synthesis of this compound typically involves reacting dimethyl adipate with diethanolamine under basic conditions. This method allows for high yields and purity, making it feasible for industrial applications .

作用机制

The mechanism of action of N,N,N’,N’-Tetrakis(2-hydroxyethyl)adipamide involves its ability to form stable complexes with metal ions due to the presence of its four hydroxyethyl groups. This chelating property makes it effective in catalysis and metal extraction processes. Additionally, the compound’s structure allows it to act as a cross-linking agent in polymer synthesis, contributing to the formation of stable and durable materials .

相似化合物的比较

Structural and Functional Group Analysis

The table below compares N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide with structurally analogous crosslinkers:

Key Observations :

- Adipamide vs. TGIC: While TGIC reacts with both acids and amines, the adipamide is selective for carboxylic acids, reducing side reactions and improving network uniformity .

- Adipamide vs. Ethylenediamine derivative : The ethylenediamine-based analogue has a shorter backbone and amine groups, enabling broader reactivity (e.g., with epoxides) but lower thermal stability due to weaker hydrogen bonding .

Performance in Coatings

- Network Density : Adipamide forms less dense networks compared to TGIC when crosslinking amine-functional resins (e.g., resins B1/B2 in ). However, with high-functionality acid-terminated resins (e.g., Resin A), it outperforms TGIC due to its tetrafunctional design .

- Environmental Impact : Adipamide is marketed as a safer alternative to TGIC, which is classified as a reproductive toxin. Its water-based byproduct aligns with green chemistry principles .

生物活性

N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide, commonly referred to as Quadrol, is a synthetic organic compound with significant biological activity primarily attributed to its chelating properties. This article explores its mechanisms of action, biochemical interactions, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₈N₂O₆

- Molecular Weight : Approximately 320.39 g/mol

- Structure : Quadrol features four hydroxyethyl groups attached to an adipamide backbone, enhancing its solubility and reactivity compared to similar compounds.

This compound acts primarily as a chelating agent, forming stable complexes with metal ions. This interaction is facilitated by its four hydroxyl groups, which enable it to bind effectively with various metal ions, influencing several biochemical pathways.

Key Mechanisms:

- Chelation : Quadrol binds metal ions, which can modulate enzyme activity and influence cellular signaling pathways.

- Enzyme Interaction : It can act as an enzyme inhibitor by binding to active sites, altering metabolic pathways and gene expression.

Biochemical Pathways

The compound's ability to form stable complexes with metal ions suggests its role in several metal-dependent biochemical pathways. It has been shown to influence:

- Cell Signaling : Modulates the activity of enzymes involved in metabolic processes.

- Gene Expression : Alters the levels of metabolites within cells through interactions with various biomolecules.

Cellular Effects

Research indicates that this compound affects cellular functions significantly:

- Metabolic Enhancement : At low doses, it enhances certain biochemical processes and cellular functions.

- Stability and Degradation : It exhibits stability under standard laboratory conditions, with minimal degradation over time.

Study 1: Chelation in Catalysis

A study highlighted Quadrol's use in preparing palladium-based complexes for the Suzuki-Miyaura reaction, demonstrating its effectiveness as a catalyst in organic synthesis.

Study 2: Interaction with Biomolecules

Preliminary studies suggest that Quadrol may interact with proteins and lipids due to its fatty amide structure, potentially influencing cell signaling pathways or membrane dynamics. Further research is needed to elucidate these interactions fully.

Applications in Scientific Research

This compound has diverse applications across various fields:

- Polymer Chemistry : Used as a monomer in synthesizing UV-cross-linkable polyurethane polymers.

- Biomedical Applications : Employed in creating shape memory polyurethane foams for medical devices like vascular stents.

- Materials Science : Integral in producing resins and plasticizers due to its reactive properties.

Summary of Findings

The biological activity of this compound is multifaceted, primarily functioning as a chelating agent that influences various cellular processes through metal ion binding. Its applications span from catalysis in organic synthesis to potential biomedical uses.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₈N₂O₆ |

| Molecular Weight | 320.39 g/mol |

| Main Function | Chelating agent |

| Key Applications | Polymer chemistry, biomedical devices |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide with high purity for laboratory-scale applications?

- Methodological Answer : The compound is typically synthesized via a nucleophilic substitution reaction between adipoyl chloride and excess 2-hydroxyethylamine under anhydrous conditions. Key steps include:

- Maintaining stoichiometric excess of 2-hydroxyethylamine (4:1 molar ratio to adipoyl chloride) to ensure complete amidation .

- Conducting the reaction in a polar aprotic solvent (e.g., THF or DMF) at 0–5°C to minimize side reactions .

- Purification via recrystallization from ethanol/water mixtures to achieve ≥99% purity, verified by HPLC or NMR .

Q. How can researchers characterize the structural integrity of This compound post-synthesis?

- Methodological Answer : Use a combination of:

- FT-IR spectroscopy : Confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (broad O–H stretch at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks to verify symmetry (e.g., equivalent hydroxyethyl groups) and absence of unreacted starting materials .

- X-ray crystallography : For single-crystal analysis, employ software like SIR97 for structure refinement .

Q. What are the primary applications of this compound in polymer chemistry?

- Methodological Answer : The compound acts as a crosslinking agent in polyester and polyurethane systems due to its four hydroxyl groups. Key applications include:

- Powder coatings : Crosslink acid-terminated polyester prepolymers at elevated temperatures (120–150°C) to form thermoset networks .

- Hydrogen-bonded networks : Study its role in self-assembling materials via rheological and thermal analysis (e.g., DSC/TGA) .

Advanced Research Questions

Q. How does the crosslinking efficiency of This compound compare to its hydroxypropyl analog in copolymer systems?

- Methodological Answer :

- Experimental Design : Synthesize terpolymers (e.g., VDF-based) and crosslink them with both hydroxyethyl and hydroxypropyl analogs (e.g., CAS 57843-53-5) .

- Analysis : Compare gel content (via Soxhlet extraction), mechanical properties (tensile testing), and thermal stability (TGA). Hydroxyethyl analogs typically exhibit faster curing due to lower steric hindrance but may reduce flexibility .

Q. What computational approaches are suitable for modeling the electronic properties of This compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to account for exact exchange effects in predicting molecular geometry and HOMO-LUMO gaps .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate interactions in polar environments. Validate against experimental NMR chemical shifts .

Q. How can researchers resolve contradictions in reported thermal degradation profiles of this compound?

- Methodological Answer :

- Controlled Studies : Perform TGA under standardized conditions (e.g., N₂ atmosphere, 10°C/min). Discrepancies often arise from residual solvents or impurities.

- Kinetic Analysis : Apply Flynn-Wall-Ozawa isoconversional method to determine activation energy (Ea) for degradation steps. Compare with literature values to identify outliers .

Q. What strategies optimize the compound’s stability in aqueous formulations for biomedical research?

- Methodological Answer :

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent hydrolysis of amide bonds.

- Lyophilization : Stabilize aqueous solutions by freeze-drying and reconstituting in anhydrous solvents pre-use .

- Chelation : Add EDTA to mitigate metal-catalyzed degradation, verified via accelerated stability testing (40°C/75% RH for 3 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。